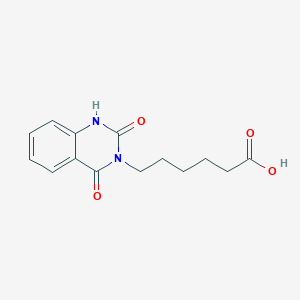

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, or 6-DHQA, is an organic acid that has been studied extensively in recent years for its potential use in scientific research. 6-DHQA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Fluorescent Labeling in Molecular Biology

Novel fluorophores, including derivatives of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, have been synthesized for applications in molecular biology. These compounds, designed for fluorescence studies, have been used to label nucleosides and oligodeoxyribonucleotides. The labeled molecules exhibit good fluorescence signals and enhanced hybridization affinity compared to their unlabeled counterparts, making them valuable tools for studying nucleic acid interactions and dynamics (Singh & Singh, 2007).

Anticonvulsant Activity Research

Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been explored for their potential anticonvulsant activities. A systematic series of these compounds demonstrated promising results in in vivo studies, with specific derivatives improving convulsive syndrome rates in animal models. This research paves the way for developing new anticonvulsant drugs, highlighting the therapeutic potential of this compound derivatives (El Kayal et al., 2019).

Antimicrobial Drug Development

The structural similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics, including derivatives of this compound, has been investigated for developing new antimicrobial drugs. Analytical methods for quality control of these active pharmaceutical ingredients have been analyzed, contributing to the advancement of antimicrobial drug development and addressing microbial resistance challenges (Zubkov et al., 2016).

Antitumor Agent Synthesis

Novel compounds incorporating this compound derivatives have been synthesized and evaluated as potential antitumor agents. These compounds have shown significant potency against human colon carcinoma and hepatocellular carcinoma cell lines, indicating their potential use in cancer therapy (Al-Romaizan, Ahmed, & Elfeky, 2019).

Mechanism of Action

Target of Action

The primary targets of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and various biochemical processes.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, which leads to increased inhibitory effects in the nervous system. Additionally, it acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in the rapid interconversion of carbon dioxide and water into bicarbonate and protons.

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.

properties

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGUQZCXAITIRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)

![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)